2-Bromopyrazolo[1,5-a]pyrimidine-6-carboxylic acid
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Overview
Description
2-Bromopyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by a fused ring system that includes both pyrazole and pyrimidine rings. It has garnered significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromopyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves the condensation of aminopyrazole with a suitable brominated pyrimidine derivative. The reaction proceeds via an addition-elimination mechanism, often under basic conditions. The regioselectivity of the reaction can be controlled using specific leaving groups .
Industrial Production Methods: Industrial production methods for this compound are designed to be scalable and reproducible. One common approach involves the use of Suzuki-Miyaura cross-coupling reactions to form the carbon-carbon bonds in the sterically hindered positions of the pyrazolo[1,5-a]pyrimidine scaffold .
Chemical Reactions Analysis
Types of Reactions: 2-Bromopyrazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution at the bromine atom.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound.
Cross-Coupling Reactions: Such as Suzuki-Miyaura and Heck reactions, which are used to introduce various substituents
Common Reagents and Conditions:
Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.
Catalysts: Palladium catalysts are frequently used in cross-coupling reactions.
Solvents: Typical solvents include dimethylformamide (DMF) and tetrahydrofuran (THF)
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrazolo[1,5-a]pyrimidine derivatives .
Scientific Research Applications
2-Bromopyrazolo[1,5-a]pyrimidine-6-carboxylic acid has a wide range of scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of antitumor agents and enzyme inhibitors.
Biological Studies: Used in the study of enzyme inhibition and protein interactions.
Material Science: Due to its photophysical properties, it is explored for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 2-Bromopyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction often involves hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
- 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid
- 6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid
Comparison: Compared to these similar compounds, 2-Bromopyrazolo[1,5-a]pyrimidine-6-carboxylic acid is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the bromine atom at the 2-position and the carboxylic acid group at the 6-position provides distinct electronic and steric properties that can be exploited in drug design and material science .
Properties
IUPAC Name |
2-bromopyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-5-1-6-9-2-4(7(12)13)3-11(6)10-5/h1-3H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDGBKOTHSRDBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=CC(=CN2N=C1Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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